![molecular formula C4H4Br4Se B15171680 1-Bromo-2-[(1,2,2-tribromoethyl)selanyl]ethene CAS No. 920321-20-6](/img/structure/B15171680.png)
1-Bromo-2-[(1,2,2-tribromoethyl)selanyl]ethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-[(1,2,2-tribromoethyl)selanyl]ethene is an organoselenium compound characterized by the presence of bromine and selenium atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-[(1,2,2-tribromoethyl)selanyl]ethene typically involves the reaction of 1,2,2-tribromoethane with selenium compounds under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is carefully controlled to ensure consistency and quality of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-[(1,2,2-tribromoethyl)selanyl]ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the compound to selenides.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenides.
Aplicaciones Científicas De Investigación
1-Bromo-2-[(1,2,2-tribromoethyl)selanyl]ethene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce selenium into molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-[(1,2,2-tribromoethyl)selanyl]ethene involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate the activity of these targets through redox reactions or by forming covalent bonds. The specific pathways involved depend on the context of its application, such as its role as an antioxidant or a therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 1-Bromo-2-(2-bromoethoxy)ethane
- 2-Bromo-1,1,2-triphenylethylene
Uniqueness
1-Bromo-2-[(1,2,2-tribromoethyl)selanyl]ethene is unique due to the presence of both bromine and selenium atoms, which impart distinct chemical properties
Propiedades
Número CAS |
920321-20-6 |
|---|---|
Fórmula molecular |
C4H4Br4Se |
Peso molecular |
450.66 g/mol |
Nombre IUPAC |
1,1,2-tribromo-2-(2-bromoethenylselanyl)ethane |
InChI |
InChI=1S/C4H4Br4Se/c5-1-2-9-4(8)3(6)7/h1-4H |
Clave InChI |
YGSVDHYNQBJUGP-UHFFFAOYSA-N |
SMILES canónico |
C(=CBr)[Se]C(C(Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate](/img/structure/B15171608.png)


![4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3'-methoxy-5'-[(methylsulfonyl)oxy][1,1'-biphenyl]-3-yl]-3,6-dimethyl-](/img/structure/B15171630.png)
![3-[(But-2-en-1-yl)oxy]-1-methylquinolin-2(1H)-one](/img/structure/B15171652.png)

![2-Chloro-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15171661.png)
![methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate](/img/structure/B15171664.png)






